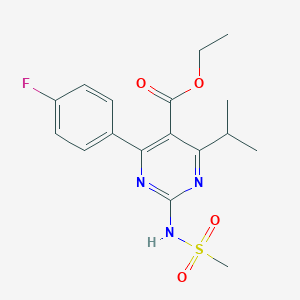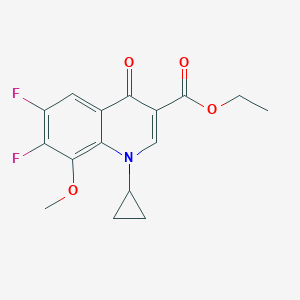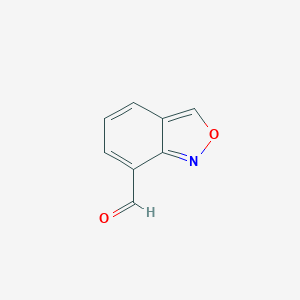
Cutri2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cutri2 is a synthetic compound that has been developed for scientific research purposes. It is a potent and selective agonist of the receptor protein GPR55, which is a member of the G protein-coupled receptor (GPCR) family. The compound has been shown to have a high affinity for GPR55 and has been used in a variety of scientific studies to investigate the physiological and biochemical effects of GPR55 activation.
Mécanisme D'action
Cutri2 acts as a selective agonist of GPR55, which is a G protein-coupled receptor that is expressed in a variety of tissues throughout the body. Upon activation by Cutri2, GPR55 initiates a signaling cascade that can lead to a variety of physiological and biochemical effects. The precise mechanism of action of Cutri2 on GPR55 is still being investigated, but it is thought to involve the activation of downstream signaling pathways that modulate cellular function.
Effets Biochimiques Et Physiologiques
Cutri2 has been shown to have a variety of biochemical and physiological effects in scientific studies. Some of the effects that have been observed include the regulation of cell proliferation, apoptosis, and migration, as well as the modulation of pain perception and inflammation. The compound has also been shown to have effects on cardiovascular physiology, including the regulation of blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Cutri2 in scientific research is its high selectivity for GPR55, which allows for specific investigation of the effects of GPR55 activation. Additionally, the compound has been shown to be stable and can be easily synthesized in large quantities. However, one limitation of Cutri2 is that its effects may be influenced by other signaling pathways or receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on Cutri2 and its effects on GPR55 signaling. One area of interest is the investigation of the role of GPR55 in cancer biology, as the receptor has been shown to be overexpressed in some types of cancer. Additionally, further studies on the effects of GPR55 activation on pain perception and inflammation may have implications for the development of new therapies for chronic pain and inflammatory conditions. Finally, the development of more selective and potent GPR55 agonists may allow for even more specific investigation of the role of GPR55 in various physiological and biochemical processes.
Méthodes De Synthèse
Cutri2 is synthesized using a multistep process that involves the use of organic chemistry techniques. The initial step involves the synthesis of a key intermediate, which is then subjected to further reactions to generate the final product. The synthesis of Cutri2 is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Applications De Recherche Scientifique
Cutri2 has been used in a variety of scientific studies to investigate the role of GPR55 in various physiological and biochemical processes. Some of the areas of research that have utilized Cutri2 include cancer biology, neurobiology, and cardiovascular physiology. The compound has been used to investigate the effects of GPR55 activation on cell proliferation, apoptosis, and migration, as well as the role of GPR55 in pain perception and inflammation.
Propriétés
Numéro CAS |
106639-28-5 |
|---|---|
Nom du produit |
Cutri2 |
Formule moléculaire |
C14H12CuN2O8 |
Poids moléculaire |
399.8 g/mol |
Nom IUPAC |
copper;2,3-dihydroxy-6-[(E)-hydroxyiminomethyl]phenolate |
InChI |
InChI=1S/2C7H7NO4.Cu/c2*9-5-2-1-4(3-8-12)6(10)7(5)11;/h2*1-3,9-12H;/q;;+2/p-2/b2*8-3+; |
Clé InChI |
HQPSCKYSOXQNET-FDGPNNRMSA-L |
SMILES isomérique |
C\1=CC(=O)C(=C(/C1=C\NO)[O-])O.C\1=CC(=O)C(=C(/C1=C\NO)[O-])O.[Cu+2] |
SMILES |
C1=CC(=C(C(=C1C=NO)[O-])O)O.C1=CC(=C(C(=C1C=NO)[O-])O)O.[Cu+2] |
SMILES canonique |
C1=CC(=O)C(=C(C1=CNO)[O-])O.C1=CC(=O)C(=C(C1=CNO)[O-])O.[Cu+2] |
Synonymes |
bis(2,3,4-trihydroxybenzaldoxyimato)copper(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



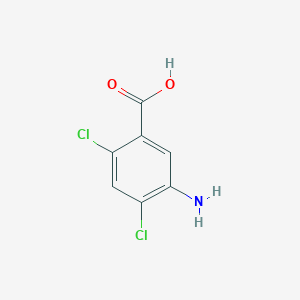
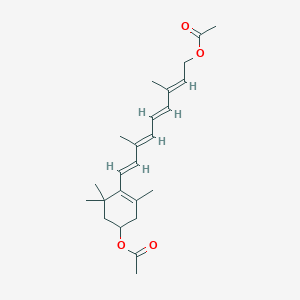

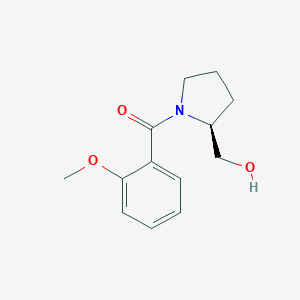
![3,9-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol](/img/structure/B21863.png)
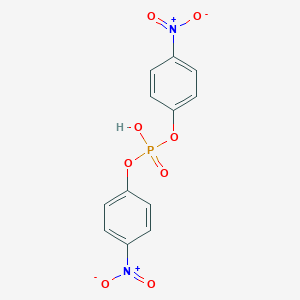
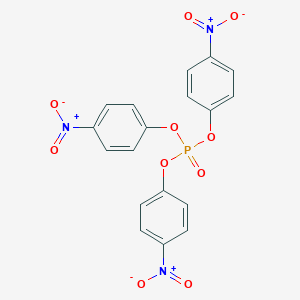
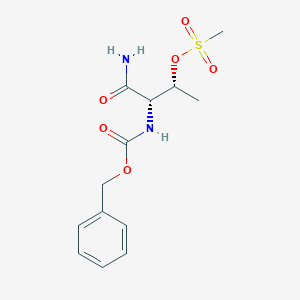
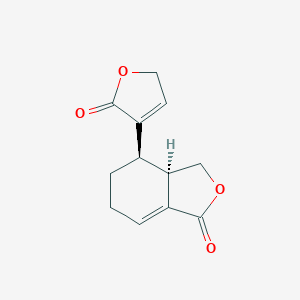
![Tetrabutylammonium (2S,3S)-3-{[(benzyloxy)carbonyl]amino}-2-methyl-4-oxoazetidine-1-sulfonate](/img/structure/B21878.png)

